molecular formula C9H10BrFO B12088631 1-(3-Bromo-2-fluorophenyl)propan-2-ol

1-(3-Bromo-2-fluorophenyl)propan-2-ol

Cat. No.: B12088631
M. Wt: 233.08 g/mol
InChI Key: SXKDBNOKSDWGBN-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-fluorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis

    Reagents: 3-bromo-2-fluorobenzaldehyde, ethylmagnesium bromide, water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Catalytic hydrogenation: Using a palladium or platinum catalyst to reduce a precursor compound

    Continuous flow synthesis: Employing automated systems to maintain consistent reaction conditions and improve yield

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)

    Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature

    Reduction: NaBH4 in methanol at 0°C to room temperature

    Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures

Major Products Formed

    Oxidation: 1-(3-Bromo-2-fluorophenyl)propan-2-one

    Reduction: this compound (if starting from a ketone)

    Substitution: 1-(3-Azido-2-fluorophenyl)propan-2-ol

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

1-(3-Bromo-2-fluorophenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-(3-Bromo-2-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity

    1-(3-Bromo-2-methylphenyl)propan-2-ol: Contains a methyl group instead of fluorine, potentially altering its physical and chemical properties

The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(3-bromo-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3

InChI Key

SXKDBNOKSDWGBN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=CC=C1)Br)F)O

Origin of Product

United States

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